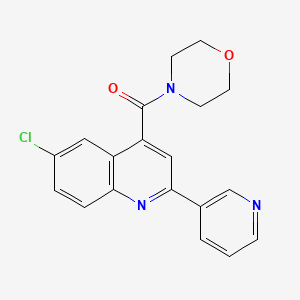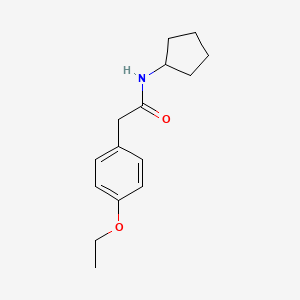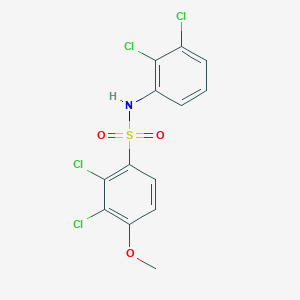![molecular formula C25H16ClF7N4O2 B4622591 2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)
2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine involves targeted modifications to enhance cell-based activity and optimize for potential oral bioavailability while adhering to Lipinski's rule of 5. Substitutions at the pyrimidine ring's 2-, 4-, and 5-positions have been explored using solution-phase combinatorial methodology, indicating specific substitutions that retain or enhance activity and improve gastrointestinal permeability (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to the target chemical shows a pronounced alternating pattern in the pyrimidine ring's bond angles, contributing to its planarity, except for the fluorine atoms. This structural feature has implications for its reactivity and interactions (Bunker et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds include cyclocondensation to produce new pyrimidines with potential bioactivity. The regiospecific synthesis of novel 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-y1]-pyrimidines highlights the compound's versatility in forming structurally diverse derivatives (Zanatta et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrimidine derivatives have been explored for their potential applications in chemotherapy, particularly for diseases like Acquired Immune Deficiency Syndrome (AIDS). The synthesis of pyrazole-based pyrimidine scaffolds involves multicomponent reactions that produce derivatives with potential for biological activity investigations and new drug discovery (Ajani et al., 2019).
Structural studies on pyrimidine derivatives have highlighted their potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, indicating their role in drug development with improved oral bioavailability (Palanki et al., 2000).
Pharmacological and Biological Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of pyrazole and pyrimidine-based compounds in medicinal chemistry and their significant potential as therapeutic agents (Rahmouni et al., 2016).
Research on pyrimidine derivatives, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, has contributed to the understanding of structural isomerism and molecular properties, aiding in the development of compounds with specific biological activities (Bunker et al., 2010).
Material Science and Chemistry
The study of cyclometallated compounds, including those based on pyrazole and pyrimidine, has implications for materials science, particularly in creating complexes with specific electronic and structural properties (Caygill & Steel, 1990).
Investigations into the energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with aza compounds, including pyrazine and pyrimidine derivatives, have highlighted the importance of hydrogen bonds and intermolecular interactions in the formation of supramolecular structures (Wang et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF7N4O2/c26-19-20(13-3-7-15(8-4-13)38-22(27)28)36-37(21(19)14-5-9-16(10-6-14)39-23(29)30)24-34-17(12-1-2-12)11-18(35-24)25(31,32)33/h3-12,22-23H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUCBEMHSZKRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)OC(F)F)Cl)C5=CC=C(C=C5)OC(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF7N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)
![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)
![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)
![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)
![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)
